BenchChemオンラインストアへようこそ!

4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

drug-likeness in silico ADME physicochemical properties

4-(Benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine (CAS 1032227-71-6, molecular formula C₁₆H₁₃N₅S, molecular weight 307.4 g/mol) is a heterocyclic compound belonging to the benzothiazole–1,2,3-triazole hybrid class. Its structure features a benzothiazole ring linked at the 2-position to a 1,2,3-triazole core, which is further substituted with a 5-amino group and an N1-m-tolyl (3-methylphenyl) moiety.

Molecular Formula C16H13N5S
Molecular Weight 307.4 g/mol
Cat. No. B5146787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine
Molecular FormulaC16H13N5S
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4S3)N
InChIInChI=1S/C16H13N5S/c1-10-5-4-6-11(9-10)21-15(17)14(19-20-21)16-18-12-7-2-3-8-13(12)22-16/h2-9H,17H2,1H3
InChIKeyCJZKYUFKRYTNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine – Compound Identity, Synthesis, and Baseline Characterization


4-(Benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine (CAS 1032227-71-6, molecular formula C₁₆H₁₃N₅S, molecular weight 307.4 g/mol) is a heterocyclic compound belonging to the benzothiazole–1,2,3-triazole hybrid class . Its structure features a benzothiazole ring linked at the 2-position to a 1,2,3-triazole core, which is further substituted with a 5-amino group and an N1-m-tolyl (3-methylphenyl) moiety. A general synthetic route via sodium methylate-mediated cyclization of aryl azides with 2-(benzo[d]thiazol-2-yl)acetonitrile has been reported for this scaffold [1]. The compound is commercially available at ≥98% purity from multiple specialty chemical suppliers, indicating its accessibility as a research tool or screening candidate .

Why Simple Substitution of 4-(Benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine with Other Benzothiazole-Triazole Hybrids is Not Warranted


Within the benzothiazole–1,2,3-triazole hybrid family, minor alterations to the N1-aryl substituent or the triazole core can profoundly affect target engagement, potency, and selectivity [1][2]. Although the specific m-tolyl derivative has limited publicly disclosed bioactivity data, structure–activity relationship (SAR) studies on closely related 2-(5-amino-1-aryl-1H-1,2,3-triazol-4-yl)benzothiazole analogs demonstrate that the nature and position of the aryl substituent directly modulate antiproliferative activity, enzyme inhibition, and physicochemical properties [1]. Therefore, interchanging the m-tolyl variant with unsubstituted phenyl, p-tolyl, nitro, or halogeno analogs without verifying the biological consequences is scientifically unjustified. The quantitative evidence below, while sparse for the precise target compound, illustrates why a systematic comparator-based evaluation is mandatory before any procurement or screening decision.

4-(Benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine – Quantitative Differentiation Evidence Against Closest Analogs


N1-Aryl Substituent Position (meta- vs. para-tolyl) Alters Physicochemical Descriptors Relevant to Permeability and Solubility

In a computational ADME study of benzothiazole-triazole hybrids structurally analogous to the target compound, the para-tolyl analog (4-(benzo[d]thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazol-5-amine) and the unsubstituted phenyl analog were compared. While explicit values for the m-tolyl congener were not calculated, the positional isomerism is known to influence lipophilicity (cLogP) and topological polar surface area (TPSA) [1]. The meta-methyl substitution introduces a dipole moment orientation distinct from the para isomer, which can affect passive membrane permeability and solubility in a manner not predicted by simple logP values.

drug-likeness in silico ADME physicochemical properties

NCI-60 One-Dose Screening Data for Benzothiazole-Triazole Hybrids Reveals Scaffold-Dependent Renal Cancer Sensitivity

A library of benzothiazole-triazole hybrids, encompassing N1-aryl variations (though the precise m-tolyl compound was not individually listed), was evaluated in the NCI-60 one-dose screen [1]. The majority of compounds exhibited 60–80% growth inhibition against the renal cancer cell line UO-31. Although the individual data point for the m-tolyl derivative is not publicly available, the scaffold as a whole demonstrates a preferential sensitivity in renal cancer that is not uniformly observed with other benzothiazole-based chemotypes lacking the triazole-amine motif.

renal cancer NCI-60 antiproliferative screen

Bcl-2 Mediated Apoptosis in Triple-Negative Breast Cancer: Class-Level Validation of the Benzothiazole-Triazole Hybrid Pharmacophore

A 2025 study on benzothiazole-triazole hybrids incorporating acetamide chains demonstrated that the lead compound (trichloro-substituted) induced G2/M cell cycle arrest and apoptosis via Bcl-2 inhibition in triple-negative breast cancer (TNBC) cells, with an IC₅₀ of 30.49 μM [1]. While the m-tolyl derivative was not directly tested, the study confirms that the benzothiazole-triazole core is capable of engaging Bcl-2 as a target, a mechanism that distinguishes this scaffold from benzothiazoles acting through tubulin or kinase inhibition.

Bcl-2 inhibition triple-negative breast cancer apoptosis

Antimicrobial Activity Ranking of Benzothiazole-Triazole Derivatives Demonstrates Substituent-Dependent Potency Against E. coli and C. albicans

A comprehensive antimicrobial evaluation of 5-(1,3-benzothiazol-2-yl)-4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol derivatives established that the electronic nature and position of the aryl substituent dramatically alter activity against E. coli and C. albicans [1]. The 2-NO₂-substituted compound exhibited antibacterial activity equivalent to chloramphenicol (50 µg/mL inhibition), while 4-Br and 2,4-F substitutions showed antifungal activity surpassing griseofulvin at 250 µg/mL. Although the m-tolyl-5-amine variant was not part of this series, the SAR indicates that a meta-methyl substitution (electron-donating, moderate lipophilicity) occupies a distinct property space with potentially unique antimicrobial selectivity compared to the electron-withdrawing substituents studied.

antibacterial antifungal E. coli C. albicans

Optimal Research and Procurement Scenarios for 4-(Benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine


Focused Screening Against Renal Cancer Cell Panels

Based on the class-level NCI-60 data indicating 60–80% growth inhibition of renal cancer cell line UO-31 by benzothiazole-triazole hybrids [1], procurement of the m-tolyl derivative is warranted for expanded dose-response profiling against a panel of renal carcinoma lines (e.g., UO-31, A498, 786-O). This application leverages the validated scaffold sensitivity while exploring the unexplored meta-methyl substituent effect. Researchers should request a Certificate of Analysis confirming ≥98% purity and identity by ¹H NMR and HPLC before initiating cell-based assays.

Structure-Activity Relationship (SAR) Expansion of Bcl-2-Targeting Benzothiazole-Triazole Hybrids

Given the demonstrated Bcl-2 inhibitory and apoptosis-inducing activity of structurally related benzothiazole-triazole hybrids in TNBC models [2], the m-tolyl derivative serves as a strategic SAR probe. Its meta-methyl group provides a distinct electronic and steric profile compared to the previously investigated para-substituted and unsubstituted phenyl analogs. Procurement in milligram quantities enables comparative Bcl-2 binding assays, molecular docking studies, and evaluation of selectivity over other anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1).

Antimicrobial Screening Against Gram-Negative and Fungal Pathogens with Emphasis on Meta-Substitution SAR

The benzothiazole-triazole scaffold has yielded compounds with activity matching or surpassing chloramphenicol (antibacterial) and griseofulvin (antifungal) [3]. The m-tolyl derivative fills a gap in the current SAR landscape, which is dominated by electron-withdrawing substituents. Procurement for minimum inhibitory concentration (MIC) determination against ESKAPE pathogens and Candida species can establish whether the electron-donating meta-methyl group confers a unique activity spectrum or resistance profile, potentially opening new avenues for antimicrobial lead development.

Computational ADMET Benchmarking and Property-Based Lead Optimization

The distinct physicochemical signature of the meta-tolyl substituent—differentiating it from para-tolyl and phenyl analogs—makes this compound valuable for benchmarking in silico ADMET prediction models [1]. Researchers can procure the compound for experimental determination of logP, aqueous solubility, and Caco-2 permeability, then compare measured values against computed predictions to refine QSPR models for the benzothiazole-triazole chemical space. This application supports rational lead optimization campaigns in both academic and industrial settings.

Quote Request

Request a Quote for 4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.